Ethyl 2,2-dimethyl-3-oxopentanoate Ethyl 2,2-dimethyl-3-oxopentanoate
Brand Name: Vulcanchem
CAS No.: 57959-48-5
VCID: VC13390016
InChI: InChI=1S/C9H16O3/c1-5-7(10)9(3,4)8(11)12-6-2/h5-6H2,1-4H3
SMILES: CCC(=O)C(C)(C)C(=O)OCC
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

Ethyl 2,2-dimethyl-3-oxopentanoate

CAS No.: 57959-48-5

Cat. No.: VC13390016

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2-dimethyl-3-oxopentanoate - 57959-48-5

Specification

CAS No. 57959-48-5
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name ethyl 2,2-dimethyl-3-oxopentanoate
Standard InChI InChI=1S/C9H16O3/c1-5-7(10)9(3,4)8(11)12-6-2/h5-6H2,1-4H3
Standard InChI Key WIOMWIBESRUZSR-UHFFFAOYSA-N
SMILES CCC(=O)C(C)(C)C(=O)OCC
Canonical SMILES CCC(=O)C(C)(C)C(=O)OCC

Introduction

Ethyl 2,2-dimethyl-3-oxopentanoate is a β-keto ester characterized by a pentanoate backbone with two methyl groups at the C2 position and a ketone at C3. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol . This compound is primarily utilized in organic synthesis due to its reactive β-keto ester functionality, which enables participation in various condensation and tautomerization reactions.

Physical and Chemical Properties

Available data from PubChem and Chemsrc indicate the following properties :

PropertyValue
Molecular Weight172.22 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The compound’s β-keto ester group allows for keto-enol tautomerism, a property critical in reactions like Claisen condensations. Its LogP value of 1.55 suggests moderate lipophilicity, making it soluble in organic solvents such as ethanol or dichloromethane .

Comparative Analysis with Related β-Keto Esters

The table below contrasts Ethyl 2,2-dimethyl-3-oxopentanoate with ethyl acetoacetate, a widely studied β-keto ester:

PropertyEthyl 2,2-Dimethyl-3-oxopentanoateEthyl Acetoacetate
Molecular FormulaC₉H₁₆O₃C₆H₁₀O₃
Molecular Weight172.22 g/mol130.14 g/mol
SubstituentsTwo methyl groups at C2One methyl group at C2
Steric HindranceHighModerate
Tautomerization PotentialYesYes

The additional methyl groups in Ethyl 2,2-dimethyl-3-oxopentanoate enhance steric effects, which may slow hydrolysis or nucleophilic attacks compared to ethyl acetoacetate .

Future Research Directions

Further studies could explore:

  • Synthetic applications: Optimizing its use in asymmetric catalysis or multicomponent reactions.

  • Thermodynamic studies: Characterizing its tautomeric equilibrium under varying conditions.

  • Biological activity: Investigating potential enzyme inhibition or antimicrobial properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator